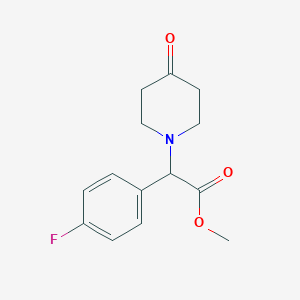

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The presence of a fluorophenyl group and a piperidinone moiety suggests that this compound may have interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate typically involves the following steps:

Formation of the Piperidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

Medicine: Potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate would depend on its specific interactions with molecular targets. Typically, compounds with a piperidinone ring can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-chlorophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a chlorine atom instead of fluorine.

Methyl 2-(4-bromophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a bromine atom instead of fluorine.

Methyl 2-(4-methylphenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Biological Activity

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate, with the CAS number 1416437-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C14H16FNO3

- Molecular Weight : 265.28 g/mol

- IUPAC Name : this compound

- Synonyms : 1-Piperidineacetic acid, α-(4-fluorophenyl)-4-oxo-, methyl ester

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:

- Enzymatic Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways related to neurotransmission and inflammation.

- Receptor Binding : It may bind to various receptors, affecting signaling pathways that are critical in neurological functions and potentially in cancer therapies.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives of piperidine can selectively inhibit cancer cell growth by targeting specific metabolic enzymes or pathways involved in tumor progression.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential benefits in treating neurodegenerative diseases. The modulation of neurotransmitter systems through receptor interaction could provide therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Research Findings

-

Study on Selectivity in Drug Design :

A study published in the Journal of Medicinal Chemistry highlighted the importance of tuning binding selectivity in drug design. Compounds with similar frameworks to this compound were analyzed for their effectiveness against various biological targets, demonstrating that modifications could lead to enhanced selectivity and potency against specific cancer types . -

Antitumor Activity :

Research has shown that derivatives of this compound can exhibit significant antitumor activity in vitro. For example, a related compound was tested against several cancer cell lines and showed IC50 values in the low micromolar range, indicating potent activity . -

Neuropharmacological Studies :

In a neuropharmacological context, compounds structurally related to this compound have been evaluated for their effects on cognitive function in animal models. Results indicated improvements in memory retention and reduced neuroinflammation markers .

Comparative Analysis of Related Compounds

Properties

CAS No. |

1416437-98-3 |

|---|---|

Molecular Formula |

C14H16FNO3 |

Molecular Weight |

265.28 g/mol |

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |

InChI |

InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3 |

InChI Key |

YKUHMTDLIZASSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.